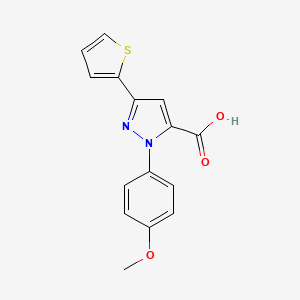

1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid

Descripción

1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid is a heterocyclic compound featuring a pyrazole core substituted with a 4-methoxyphenyl group at position 1, a thiophen-2-yl group at position 3, and a carboxylic acid moiety at position 4. This structure combines electron-rich aromatic systems (methoxyphenyl and thiophene) with a polar carboxylic acid group, making it a versatile scaffold for pharmaceutical and agrochemical applications . The pyrazole ring’s nitrogen atoms contribute to hydrogen bonding and coordination chemistry, while the substituents modulate electronic properties, solubility, and bioactivity.

Propiedades

IUPAC Name |

2-(4-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O3S/c1-20-11-6-4-10(5-7-11)17-13(15(18)19)9-12(16-17)14-3-2-8-21-14/h2-9H,1H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABPMZZSMJFDSFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C(=CC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70355655 | |

| Record name | 2-(4-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618382-81-3 | |

| Record name | 1-(4-Methoxyphenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=618382-81-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-methoxyphenyl)-5-thiophen-2-ylpyrazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70355655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

The synthesis of 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxyphenylhydrazine with thiophene-2-carboxylic acid, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Análisis De Reacciones Químicas

1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the pyrazole ring are replaced by other substituents. Common reagents for these reactions include halogens and organometallic compounds.

Aplicaciones Científicas De Investigación

1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

Industry: The compound is used in the production of advanced materials with specific properties, such as conductivity and stability.

Mecanismo De Acción

The mechanism of action of 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparación Con Compuestos Similares

Substituent Variations at Position 3

The thiophen-2-yl group at position 3 distinguishes the target compound from analogs with alternative substituents:

- 1-[4-(3-Fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 385416-14-8) : A thiazole ring with a 3-fluorophenyl substituent introduces electron-withdrawing fluorine and trifluoromethyl groups, enhancing metabolic stability but reducing solubility compared to the target compound’s methoxyphenyl group .

Substituent Variations at Position 1

- 3-(4-Methylphenyl)-1H-pyrazole-5-carboxylic acid (CAS 890007-12-2) : A methyl group at the para position of the phenyl ring increases hydrophobicity but lacks the electron-donating methoxy group, altering electronic interactions .

- 1-(3-Chlorophenyl)-3-(2-thienyl)-1H-pyrazole-5-carboxylic acid (CAS 618382-83-5) : A meta-chloro substituent provides electron-withdrawing effects, contrasting with the target compound’s para-methoxy group, which enhances resonance stabilization .

Functional Group Variations at Position 5

- 1-[(2S)-3-(4-Chlorophenoxy)-2-hydroxypropyl]-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylic acid ethyl ester: Esterification of the carboxylic acid reduces polarity, improving membrane permeability but eliminating hydrogen-bonding capability .

Structural and Functional Analysis

Electronic Effects

- Electron-Donating Groups : The 4-methoxyphenyl group in the target compound enhances resonance stabilization and electron density on the pyrazole ring, favoring interactions with electrophilic biological targets .

- Electron-Withdrawing Groups : Analogs with trifluoromethyl or chloro substituents (e.g., CAS 385416-14-8) exhibit increased acidity and oxidative stability but may reduce binding affinity in polar environments .

Actividad Biológica

1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, with the CAS number 618382-81-3, is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on recent research findings.

- Molecular Formula : C15H12N2O3S

- Molecular Weight : 300.33 g/mol

- Melting Point : 207 - 209 °C

- Structural Features : The compound contains a pyrazole ring substituted with a thiophene and a methoxyphenyl group, which contributes to its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid. Research indicates that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines:

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(4-Methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid | MCF-7 (breast cancer) | 15.63 | Induction of apoptosis |

| Celecoxib (reference) | MCF-7 | 10.38 | COX inhibition |

Studies have shown that this compound can induce apoptosis in breast adenocarcinoma cells, leading to increased expression of pro-apoptotic factors like p53 and caspase-3 cleavage, similar to established drugs like Tamoxifen .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies demonstrated that it exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents .

Anti-inflammatory Effects

The anti-inflammatory properties of pyrazole derivatives have been explored extensively. The presence of the methoxy group enhances the compound's ability to inhibit pro-inflammatory cytokines. Studies indicate that it can reduce levels of TNF-alpha and IL-6 in cell cultures, which are critical mediators in inflammatory responses .

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers. Flow cytometry analysis confirmed significant cell death at higher concentrations.

- Antimicrobial Efficacy : Another study assessed the compound against clinical isolates of bacteria, revealing its effectiveness compared to traditional antibiotics, particularly in resistant strains.

Q & A

Q. What are the common synthetic routes for 1-(4-methoxyphenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylic acid, and how are intermediates characterized?

The compound is typically synthesized via cyclization reactions. For example, hydrazine hydrate reacts with α,β-unsaturated ketones (e.g., (E)-1-(4-methoxyphenyl)-3-(thiophen-2-yl)prop-2-en-1-one) in glacial acetic acid under reflux to form the pyrazole core . Key intermediates, such as acyl thioureas or hydrazides, are characterized using IR spectroscopy (C=O and N-H stretches) and (aromatic proton resonances and methoxy group signals at ~3.8 ppm) .

Q. Which spectroscopic and crystallographic methods are critical for structural validation?

- X-ray diffraction (XRD): Monoclinic crystal systems (e.g., space group ) reveal bond lengths (e.g., C-S at ~1.70 Å in thiophene) and dihedral angles between aromatic rings .

- IR/NMR: Carboxylic acid O-H stretches (2500–3000 cm) and carbonyl signals (~170 ppm) confirm functional groups .

- SHELX refinement: Programs like SHELXL resolve disorder in crystal lattices, particularly for flexible methoxyphenyl groups .

Q. What preliminary pharmacological activities have been reported for this compound?

Early studies highlight antimicrobial potential, with MIC values against Staphylococcus aureus (≤16 µg/mL) and E. coli (≤32 µg/mL). Activity is attributed to the thiophene moiety’s electron-rich nature, which disrupts bacterial membranes .

Advanced Research Questions

Q. How can synthetic yield be optimized while minimizing byproducts?

- Catalyst screening: Phosphorus oxychloride () improves cyclization efficiency compared to , reducing side reactions like over-oxidation .

- Solvent effects: Refluxing in ethanol instead of acetic acid reduces esterification of the carboxylic acid group, as shown in analogous pyrazole syntheses .

- Microwave-assisted synthesis: Reduces reaction time from hours to minutes (e.g., 30 minutes at 120°C), enhancing yield by ~20% in related compounds .

Q. How should researchers resolve contradictions in reported antimicrobial activity across studies?

- Strain-specific assays: Use standardized strains (e.g., ATCC 25923 for S. aureus) to minimize variability .

- Biofilm vs. planktonic assays: Biofilm-associated MICs are often 4–8× higher due to extracellular matrix protection .

- Synergistic studies: Combine with β-lactams to exploit thiophene’s efflux pump inhibition, reducing resistance .

Q. What strategies guide structure-activity relationship (SAR) studies for target identification?

- Pharmacophore mapping: The thiophene ring and carboxylic acid group are critical for Factor Xa inhibition (IC < 50 nM in analogs). Methylation of the pyrazole nitrogen reduces binding affinity by ~60% .

- Docking simulations: Pyrazole-thiophene derivatives show strong interactions with Factor Xa’s S1 pocket (Gln192 and Gly218 residues) via hydrogen bonding .

Q. What crystallographic challenges arise in analyzing hydrogen-bonding networks?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.